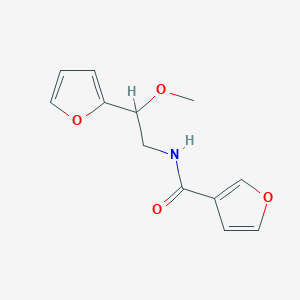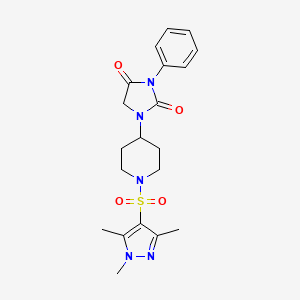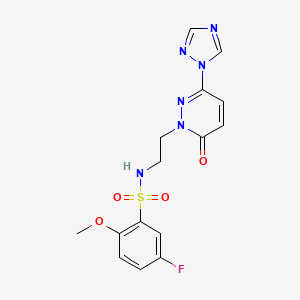
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15FN6O4S and its molecular weight is 394.38. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase Inhibition and Analgesic Applications
Research into benzenesulfonamide derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, Hashimoto et al. (2002) synthesized derivatives that demonstrated potent COX-2 inhibition with notable selectivity, potentially useful for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. Similarly, Pal et al. (2003) developed compounds with significant COX-2 inhibitory activity, highlighting their potential in anti-inflammatory and analgesic applications. These studies underline the relevance of benzenesulfonamide derivatives in designing new therapeutic agents targeting COX-2, an enzyme critical in the inflammation pathway (Hashimoto et al., 2002; Pal et al., 2003).
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have also been explored for their photodynamic and anticancer properties. Pişkin et al. (2020) synthesized zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These properties make them promising candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, highlighting the utility of such derivatives in developing treatments that leverage light-activated compounds to target cancerous cells (Pişkin et al., 2020).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of benzenesulfonamide derivatives has been demonstrated through the synthesis of compounds showing significant activity against various bacteria and fungi. Hassan (2013) synthesized pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, which exhibited promising antibacterial and antifungal activities. This research suggests the potential of benzenesulfonamide derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Inhibitors of Enzymatic Activity
Gul et al. (2016) explored the synthesis of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Some compounds showed strong inhibition of human cytosolic isoforms hCA I and II, suggesting their potential in treating conditions associated with dysregulated carbonic anhydrase activity. These findings illustrate the applicability of benzenesulfonamide derivatives in targeting specific enzymes for therapeutic purposes (Gul et al., 2016).
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O4S/c1-26-12-3-2-11(16)8-13(12)27(24,25)19-6-7-21-15(23)5-4-14(20-21)22-10-17-9-18-22/h2-5,8-10,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYINLUJBVFUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one](/img/structure/B2438637.png)
![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2438639.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)
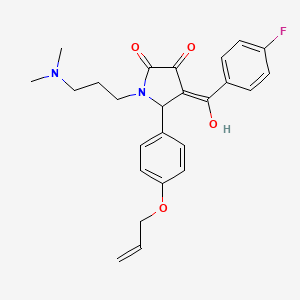
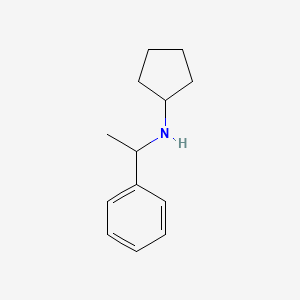
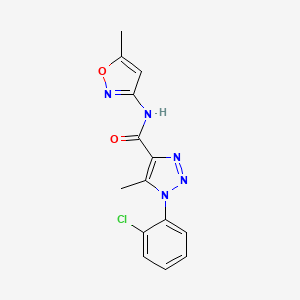
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2438651.png)
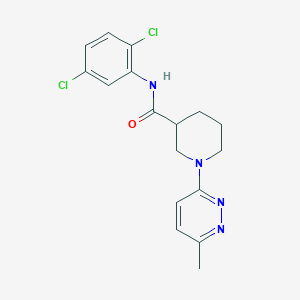
![1-Piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438653.png)
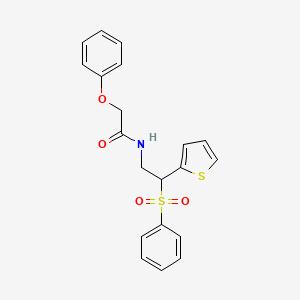
![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)
